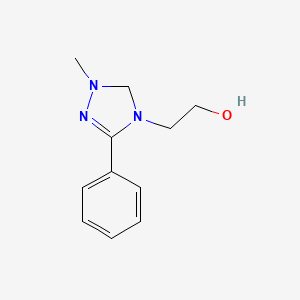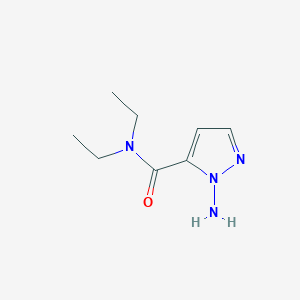
1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Métodos De Preparación
The synthesis of 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide typically involves the reaction of hydrazines with β-diketones or their equivalents. One common method includes the cyclocondensation of enaminones with hydrazines under acidic or basic conditions . Industrial production methods often employ transition-metal catalysts or photoredox reactions to enhance yield and selectivity .
Análisis De Reacciones Químicas
1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, transition-metal catalysts, and specific solvents like dimethyl sulfoxide (DMSO) or ethanol . Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule . The pathways involved often include signal transduction cascades, leading to the modulation of cellular processes .
Comparación Con Compuestos Similares
1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
3-Aminopyrazole: Known for its use in the synthesis of condensed heterocyclic systems.
4-Aminopyrazole: Utilized in the development of bioactive molecules with therapeutic potential.
5-Aminopyrazole: Widely studied for its applications in medicinal chemistry and drug discovery.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound for various scientific applications.
Propiedades
Número CAS |
215610-28-9 |
|---|---|
Fórmula molecular |
C8H14N4O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-amino-N,N-diethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-3-11(4-2)8(13)7-5-6-10-12(7)9/h5-6H,3-4,9H2,1-2H3 |
Clave InChI |
PHNCUTQSZMAEJV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC=NN1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


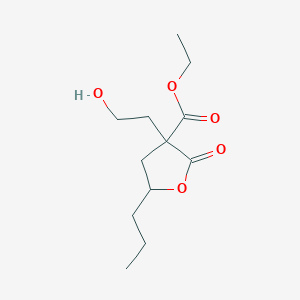
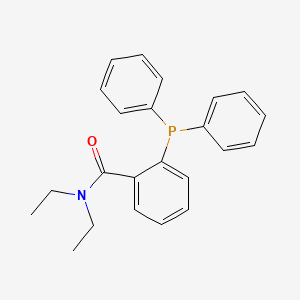
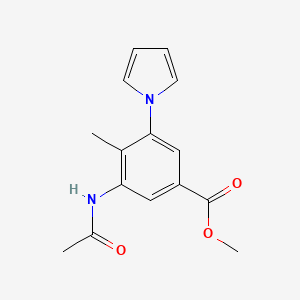
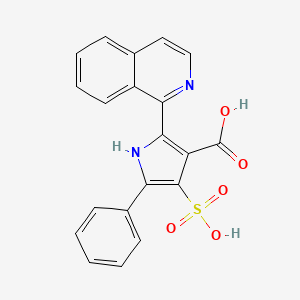
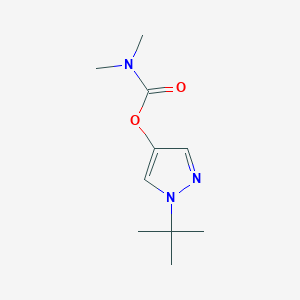
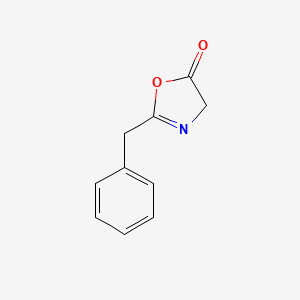
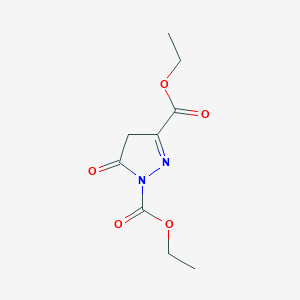
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
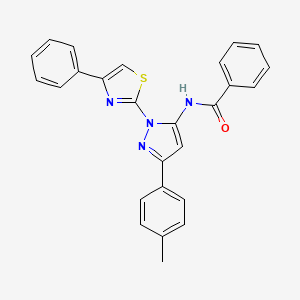

![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)
